Cyclopent-1-ene-1,2-dicarboxylic acid
Description
Historical Context and Evolution of Research on Cyclic Dicarboxylic Acids
The study of dicarboxylic acids, organic compounds containing two carboxyl groups, has been a cornerstone of organic chemistry for centuries. wikipedia.orgyoutube.com Early research in the 19th and 20th centuries focused on isolating these compounds from natural sources and understanding their fundamental properties. youtube.comatamankimya.com For instance, adipic acid became industrially significant as a key monomer for the production of nylon, while succinic and fumaric acids were identified as essential components of metabolic processes. wikipedia.orgyoutube.com
Research into cyclic dicarboxylic acids provided deeper insights into stereochemistry and reaction mechanisms. A significant milestone in this area was the work on the saturated analogue, cyclopentane-1,2-dicarboxylic acid. Scientific interest in its trans-isomer grew substantially in the 1950s following the discovery of its biological activities, including its ability to influence cell membrane permeability and inhibit certain enzyme systems. This foundational research paved the way for exploring the synthesis and properties of related cyclic structures, including their unsaturated counterparts like Cyclopent-1-ene-1,2-dicarboxylic acid, as chemists sought to create more complex and functionally diverse molecules. The evolution of synthetic methodologies, including reactions like the Favorskii rearrangement, further enabled the preparation and investigation of these cyclic compounds. google.com
Structural Features and Fundamental Chemical Significance within Unsaturated Cyclic Systems
The chemical identity and reactivity of this compound are dictated by its distinct structural features. It consists of a five-membered cyclopentene (B43876) ring with two carboxylic acid (-COOH) functional groups attached to the two carbon atoms of the double bond. nih.gov This arrangement of a strained ring, a reactive double bond, and acidic carboxyl groups makes it a molecule of significant chemical interest.
The presence of the double bond in conjugation with the carboxyl groups influences the molecule's electronic properties and reactivity. libretexts.org This α,β-unsaturation allows the molecule to participate in reactions characteristic of both alkenes and carboxylic acids. libretexts.org For example, the double bond can undergo addition reactions, while the carboxylic acid groups can be converted into a variety of derivatives such as esters, amides, and acid anhydrides. The cis-isomer of the saturated analogue, cis-1,2-cyclopentanedicarboxylic acid, can be synthesized via the catalytic hydrogenation of this compound. The proximity of the two carboxylic acid groups also allows for the formation of a cyclic anhydride (B1165640), a common and useful transformation for dicarboxylic acids where a five- or six-membered ring can be formed. libretexts.org
Below is a table summarizing key properties of the compound:
Table 1: Properties of this compound| Property | Value |
|---|---|
| IUPAC Name | cyclopentene-1,2-dicarboxylic acid nih.gov |
| Molecular Formula | C₇H₈O₄ nih.gov |
| Molecular Weight | 156.14 g/mol nih.gov |
| CAS Number | 3128-15-2 nih.gov |
Overview of Key Research Areas and Interdisciplinary Relevance
This compound and its derivatives are significant in several key research areas, demonstrating notable interdisciplinary relevance, particularly in synthetic chemistry and materials science.
Synthetic Chemistry: This compound is a versatile precursor for constructing more complex molecular architectures. Its anhydride, cis-1,2-Cyclopentanedicarboxylic anhydride, is a key reagent in the enantioselective synthesis of various organic molecules, including derivatives of proline. chemicalbook.com This highlights its role in asymmetric synthesis, a critical field for producing chiral molecules. Furthermore, derivatives of the saturated cyclopentane (B165970) dicarboxylic acid core are crucial intermediates in the synthesis of pharmaceuticals, such as the oral antidiabetic drug gliclazide. google.comgoogle.com The anhydride form has also been utilized in the preparation of inhibitors for the Nrf2-Keap1 complex and the hepatitis C virus protease inhibitor telaprevir, underscoring its importance in medicinal chemistry. chemicalbook.com
Materials Science: Dicarboxylic acids are fundamental building blocks for polymers like polyesters and polyamides. nih.gov The rigid and defined stereochemistry of cyclic dicarboxylic acids makes them attractive for creating polymers with specific properties. The saturated analogue, 1,2-cyclopentanedicarboxylic acid, is used as a ligand to construct coordination polymers and metal-organic frameworks (MOFs), creating new materials with potential for catalytic activity or specific porosity. The ability to form various derivatives, such as polyesters, allows for the development of biodegradable polymers with a wide range of properties suitable for applications from drug delivery systems to soft tissue engineering. mdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclopentene-1,2-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4/c8-6(9)4-2-1-3-5(4)7(10)11/h1-3H2,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDHOCWRIAQDGEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40315064 | |
| Record name | Cyclopent-1-ene-1,2-dicarboxylic acid | |
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Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3128-15-2 | |
| Record name | Cyclopentene-1,2-dicarboxylic acid | |
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| Record name | Cyclopent-1-ene-1,2-dicarboxylic acid | |
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| Record name | cyclopent-1-ene-1,2-dicarboxylic acid | |
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| Record name | Cyclopent-1-ene-1,2-dicarboxylic acid | |
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Synthetic Methodologies and Chemical Preparations of Cyclopent 1 Ene 1,2 Dicarboxylic Acid and Its Derivatives
Direct Synthesis Strategies for the Cyclopent-1-ene-1,2-dicarboxylic Acid Skeleton
The direct formation of the this compound framework can be achieved through several classical organic reactions, including the hydrolysis of ester precursors, oxidation of cyclopentene (B43876) moieties, and strategic alkylation reactions.
Hydrolysis of Corresponding Ester Precursors
A common and straightforward method for the preparation of this compound is the hydrolysis of its corresponding diester, typically diethyl or dimethyl cyclopent-1-ene-1,2-dicarboxylate. This reaction is usually carried out under acidic or basic conditions.
Acid-catalyzed hydrolysis involves heating the diester in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, in an aqueous solution. The reaction proceeds through the protonation of the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This is followed by the elimination of the corresponding alcohol (ethanol or methanol) to yield the carboxylic acid.
Base-catalyzed hydrolysis, or saponification, is another effective method. This involves treating the diester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic solution. The hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a carboxylate salt. Subsequent acidification of the reaction mixture with a strong acid protonates the carboxylate salt to afford the final dicarboxylic acid. For instance, the hydrolysis of a cyclopentane-1,2-dicarboxylic acid ethyl hydrogen ester has been achieved by heating in an excess of a 35%-80% sulfuric or hydrochloric acid solution at temperatures ranging from 100 to 160°C. orgsyn.org
| Precursor | Reagents and Conditions | Product | Yield |
| Diethyl cyclopent-1-ene-1,2-dicarboxylate | 1. NaOH (aq), Heat 2. H3O+ | This compound | High |
| Dimethyl cyclopent-1-ene-1,2-dicarboxylate | HCl (aq), Heat | This compound | High |
| Cyclopentane-1,2-dicarboxylic acid ethyl hydrogen ester | 35-80% H2SO4 or HCl, 100-160°C, 1-3 hours | trans-Cyclopentane-1,2-dicarboxylic acid | Not specified orgsyn.org |
Oxidation Pathways Involving Cyclopentene Moieties
The direct oxidation of a suitably substituted cyclopentene derivative can also yield this compound. This approach leverages the reactivity of the carbon-carbon double bond within the cyclopentene ring. The synthesis of cis-cyclopentane-1,2-dicarboxylic acid can be achieved through the oxidation of cyclopentene derivatives. google.com
One potential pathway involves the oxidative cleavage of the double bond in a precursor like 1,2-dimethylcyclopentene (B3386875) using strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) or ozone (O3) followed by an oxidative workup. However, controlling the oxidation to selectively form the dicarboxylic acid without further degradation can be challenging.
A more controlled approach involves the oxidation of 1,2-bis(hydroxymethyl)cyclopent-1-ene. The diol can be oxidized to the corresponding dicarboxylic acid using a variety of oxidizing agents, such as potassium permanganate, chromic acid, or ruthenium tetroxide. The choice of oxidant and reaction conditions is crucial to achieve a high yield of the desired product. The precursor, cyclopentane-1,2-diyldimethanol, can be synthesized from this compound, suggesting a potential for a cyclic synthetic route. lookchem.com
| Starting Material | Oxidizing Agent | Product |
| 1,2-Dimethylcyclopentene | KMnO4 or O3 followed by oxidative workup | This compound |
| 1,2-bis(hydroxymethyl)cyclopent-1-ene | CrO3, H2SO4 (Jones reagent) | This compound |
Alkylation Reactions in the Synthesis of Cyclopentene Dicarboxylic Acid Derivatives
Alkylation reactions provide a powerful tool for constructing the carbon skeleton of cyclopentene dicarboxylic acid derivatives. A classical approach involves the alkylation of malonic esters. For instance, the synthesis of trans-cyclopentane-1,2-dicarboxylic acid was first reported by Perkin in 1887, starting with the alkylation of diethyl malonate with 1,3-dibromopropane. oregonstate.edu This reaction forms tetraethyl pentane-1,1,5,5-tetracarboxylate, which is then cyclized, hydrolyzed, and decarboxylated to yield the saturated dicarboxylic acid. oregonstate.edu While this specific sequence leads to the saturated analog, modifications of this strategy could potentially lead to the unsaturated derivative.
A more modern approach to form the cyclopentene ring is through ring-closing metathesis (RCM). For example, diethyl 2,2-diallylmalonate can undergo RCM using a Grubbs catalyst to form diethyl cyclopent-3-ene-1,1-dicarboxylate. rsc.orgnih.gov This isomer can then potentially be converted to the desired this compound through isomerization of the double bond and subsequent hydrolysis of the ester groups.
| Reactants | Key Reaction | Intermediate/Product |
| Diethyl malonate and 1,3-dibromopropane | Alkylation and cyclization | Tetraethyl cyclopentane-1,1,2,2-tetracarboxylate oregonstate.edu |
| Diethyl diallylmalonate | Ring-Closing Metathesis (RCM) | Diethyl cyclopent-3-ene-1,1-dicarboxylate rsc.orgnih.gov |
Synthesis of Functionalized Cyclopent-1-ene Dicarboxylic Acid Derivatives
The introduction of additional functional groups, such as hydroxyl and amino moieties, onto the cyclopentene dicarboxylic acid framework expands its utility as a building block in medicinal chemistry and materials science.
Preparation of Hydroxylated Cyclopentenedicarboxylic Acids (e.g., 4-Hydroxy-cyclopent-2-ene-1,2-dicarboxylic Acid)
The synthesis of hydroxylated cyclopentene dicarboxylic acids presents a synthetic challenge due to the need for regioselective introduction of the hydroxyl group. While the direct synthesis of 4-hydroxy-cyclopent-2-ene-1,2-dicarboxylic acid is not well-documented, related structures such as 4-hydroxycyclopent-2-en-1-one are important synthetic intermediates. google.comorgsyn.orgtcichemicals.comgoogle.com
A potential synthetic route to a hydroxylated cyclopentene dicarboxylic acid could involve the elaboration of a precursor such as 4-hydroxycyclopent-2-en-1-one. For example, the ketone functionality could be converted to a leaving group, followed by a substitution reaction to introduce a cyano group. Subsequent hydrolysis of the cyano group and another functional group at a different position could potentially lead to a hydroxylated dicarboxylic acid. Another approach could involve the Diels-Alder reaction of a substituted diene with a dienophile containing the desired functionalities, followed by further transformations.
Synthesis of Amino-Functionalized Cyclopentene Carboxylic Acid Derivatives
Amino-functionalized cyclopentene carboxylic acid derivatives are of significant interest due to their potential as constrained amino acid analogues. One synthetic strategy involves the stereoselective aza-Michael addition of an amine to a cyclopent-1-ene-1-carboxylic acid ester. This approach has been successfully employed in the synthesis of polyhydroxylated cyclopentane (B165970) β-amino acids. researchgate.net
Another route to amino-functionalized cyclopentene derivatives involves the functionalization of a pre-formed cyclopentene ring. For example, the synthesis of 1-aminocyclopentane-1,2,4-tricarboxylic acids has been achieved through a sequence involving a Diels-Alder reaction to form a norbornene cycloadduct, followed by oxidative cleavage of the double bond. researchgate.net
The synthesis of N-amino-1,2-cyclopentanedicarboximide has also been reported, which can serve as a precursor for amino-functionalized derivatives. This compound is prepared by the reaction of cyclopentane-o-dicarboxylic anhydride (B1165640) with hydrazine (B178648) hydrate. nih.gov
| Precursor | Key Reaction/Reagents | Product |
| Cyclopent-1-ene-1-carboxylic acid ester | Aza-Michael addition with an amine | 2-Aminocyclopentanecarboxylic acid derivative researchgate.net |
| Norbornene cycloadduct | Oxidative cleavage | 1-Aminocyclopentane-1,2,4-tricarboxylic acid derivative researchgate.net |
| Cyclopentane-o-dicarboxylic anhydride | Hydrazine hydrate | N-amino-1,2-cyclopentanedicarboximide nih.gov |
Derivatization to Cyclopentene Dicarboxylic Anhydrides and Other Carboxylic Acid Functional Groups
The conversion of vicinal dicarboxylic acids into cyclic anhydrides is a fundamental transformation. This reaction is contingent on the stereochemistry of the carboxylic acid groups. For the saturated analogue, cis-cyclopentane-1,2-dicarboxylic acid, which is readily prepared by the hydrogenation of this compound, the formation of a cyclic anhydride is highly efficient. The cis configuration places the two carboxyl groups on the same face of the cyclopentane ring, facilitating intramolecular dehydration. This conversion is typically achieved by heating the diacid with a dehydrating agent, such as acetic anhydride. The corresponding trans-isomer, with its spatially separated carboxylic groups, does not form a monomeric anhydride under similar conditions.
The carboxylic acid functional groups can also undergo other transformations. For instance, they can be reduced to primary alcohols. This reduction typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄) to convert the dicarboxylic acid or its diester derivative into the corresponding diol, 1,2-bis(hydroxymethyl)cyclopentane. Furthermore, the dicarboxyl functionality serves as a key component for building more complex molecular structures, including the synthesis of 1,2-cyclopentanedicarboximide, an intermediate for various pharmaceuticals.
Related Synthetic Strategies Utilizing Cyclopentene Precursors
Cyclopentene precursors are valuable building blocks in the synthesis of more complex polycyclic and stereochemically defined molecules. Their utility is prominently featured in cycloaddition reactions and stereoselective transformations.
The Diels-Alder reaction, a concerted [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool for forming six-membered rings with high stereocontrol. In this context, cyclopentene derivatives functionalized with electron-withdrawing groups, such as this compound, can act as dienophiles.
A notable example involves the reaction of cyclopentadiene (B3395910) (the diene) with maleic anhydride (a dienophile analogous to the anhydride of this compound) to produce the bicyclic compound, endo-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride. Similarly, the reaction between cyclopentadiene and fumaric acid yields trans-5-norbornene-2,3-dicarboxylic acid. These reactions demonstrate how a cyclopentene-related motif can be used to construct bridged bicyclic systems containing dicarboxylic acid functionalities. Research on the reaction of a close analogue, cyclobut-1-ene-1,2-dicarboxylic acid, with cyclopentadiene has shown that the diacid itself can act as a dienophile, yielding predominantly the endo-stereoisomer, which highlights the potential for this compound to participate in similar cycloadditions.
| Diene | Dienophile | Product | Yield | Reference Conditions |
| Cyclopentadiene | Fumaric Acid | trans-5-Norbornene-2,3-dicarboxylic acid | 89% | Heated in water to ~70°C, then refluxed for 1 hour. |
| Cyclopentadiene | Maleic Anhydride | endo-Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride | — | Reaction conducted in ethyl acetate (B1210297) and petroleum ether. |
The double bond in cyclopentene intermediates provides a handle for stereoselective functionalization. A primary example is the catalytic hydrogenation of this compound. This reaction proceeds via the syn-addition of two hydrogen atoms from the surface of a heterogeneous catalyst (such as Raney nickel or platinum). This stereospecificity leads exclusively to the formation of cis-cyclopentane-1,2-dicarboxylic acid. This method is a direct and efficient strategy for accessing the cis-diastereomer of the saturated dicarboxylic acid from the unsaturated precursor. The resulting cis-diacid is a valuable intermediate, notably for the formation of the corresponding cyclic anhydride.
| Starting Material | Reagents & Conditions | Product | Yield |
| 1-Cyclopentene-1,2-dicarboxylic acid | Raney Nickel, H₂, Ethanol, 40-50 psi, 60°C | cis-1,2-Cyclopentanedicarboxylic acid | 60% |
Methodological Advancements in Cyclopentene Dicarboxylic Acid Synthesis
Modern synthetic chemistry increasingly focuses on improving reaction efficiency, reducing reaction times, and employing more environmentally benign conditions. Microwave irradiation has emerged as a significant advancement in this area.
Microwave-assisted organic synthesis utilizes the efficient heating of polar molecules by microwave energy to dramatically accelerate reaction rates. This technique has been successfully applied to several reaction types relevant to the synthesis and derivatization of dicarboxylic acids and their precursors.
Studies have shown that Diels-Alder reactions can be significantly accelerated using microwave irradiation. For instance, the reaction between 1,3-butadiene (B125203) and maleic anhydride to form 4-cyclohexene-1,2-dicarboxylic anhydride has been effectively performed using a microwave reactor, leading to excellent yields in a much shorter time compared to conventional heating. researchgate.net The synthesis of cis-norbornene-5,6-endo-dicarboxylic anhydride from cyclopentadiene and maleic anhydride is another example of a Diels-Alder reaction conducted efficiently under microwave conditions. chegg.com
Furthermore, microwave assistance is effective for the synthesis of anhydrides from dicarboxylic acids. The preparation of citric anhydride from citric acid has been achieved with high yield (87%) in just 30 minutes using microwave power at low temperatures (30°C). google.com This methodology offers a significant improvement over traditional methods that often require harsher conditions and longer reaction times. The direct conversion of dicarboxylic acids into imides, another important class of derivatives, has also been shown to be highly efficient under microwave irradiation. rsc.orgtandfonline.com These examples highlight the potential of microwave technology to streamline the synthesis and derivatization of compounds like this compound. researchgate.netchegg.comgoogle.comrsc.orgtandfonline.com
| Reaction Type | Reactants | Product/Derivative Type | Microwave Conditions | Key Advantage |
| Anhydride Synthesis | Anhydrous Citric Acid, Acetic Anhydride | Cyclic Anhydride | 400W, 30°C, 0.5 hours | Rapid, High Yield (87%) |
| Imide Synthesis | Phthalic Anhydride, Formamide | Cyclic Imide | 400W, 2 minutes | Drastic time reduction |
| Diels-Alder Reaction | 1,3-Butadiene, Maleic Anhydride | Bicyclic Anhydride | 60°C power level | Short reaction time |
Reaction Mechanisms and Advanced Chemical Transformations of Cyclopent 1 Ene 1,2 Dicarboxylic Acid
Decarboxylation Reactions of Cyclopentene (B43876) Dicarboxylic Acids
Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a significant transformation of carboxylic acids. The stability of the resulting intermediate and the reaction conditions heavily influence the mechanism and efficiency of this process.
Electrochemical methods provide a powerful tool for inducing decarboxylation under controlled conditions, often proceeding through radical intermediates. researchgate.net The electrochemical oxidative decarboxylation of alkyl carboxylic acids, a process related to the Kolbe electrolysis, involves the formation of radical species at an anode, which can then undergo further reactions like dimerization or elimination. researchgate.net While direct studies on Cyclopent-1-ene-1,2-dicarboxylic acid are specific, the mechanism can be inferred from related systems, such as cyclohex-1-ene-1,2-dicarboxylic acid. stackexchange.com
The proposed mechanism involves the initial oxidation of the dicarboxylate anion at the anode, leading to the formation of a carboxyl radical. This is followed by the rapid loss of one molecule of carbon dioxide to generate a vinylic radical. A second oxidation and decarboxylation step would produce a highly reactive cyclopentyne (B14760497) intermediate. Due to the high ring strain, this intermediate would likely undergo rapid subsequent reactions, such as dimerization. stackexchange.com Alternatively, the initial vinylic radical could abstract a hydrogen atom from the solvent or another reactant molecule. stackexchange.com Electrochemical decarboxylation is considered a green and sustainable protocol as it often avoids the need for chemical oxidants. researchgate.netnih.gov
Density Functional Theory (DFT) calculations have provided significant insights into the non-electrochemical decarboxylation pathways of dicarboxylic acids. acs.org These studies analyze the transition state structures and activation energies for the removal of CO2. For unsaturated dicarboxylic acids, the mechanism is highly dependent on the reaction medium. acs.org
In the gas phase: The transition state typically involves a four-membered cyclic structure incorporating the carboxylic proton and the alpha-carbon (C−C(O)−O−H). acs.org
In aqueous solution: The transition state is altered by the participation of solvent molecules, forming a cyclic structure that incorporates at least one water molecule to facilitate proton transfer. acs.org
Computational studies on related molecules, like 2-phenylcyclopent-3-ene-1,1-dicarboxylic acid, reveal a concerted mechanism for C-C bond breaking and O-H bond formation via a six-membered ring transition state. acs.org The stereochemistry of the final product is determined by the relative stability of the transition states and the products themselves, with sterically less hindered isomers being favored. acs.org A comparison of activation energies for decarboxylation shows a clear trend related to the bond order between the alpha and beta carbons, with the calculated energy barrier following the order: C≡C < C=C < C−C. acs.org This suggests that the double bond in this compound facilitates decarboxylation compared to its saturated analogue, cyclopentane-1,2-dicarboxylic acid.
| Dicarboxylic Acid Type | Bond Order at β-Position | Relative Activation Energy |
|---|---|---|
| Alkyne Dicarboxylic Acid | Triple Bond (C≡C) | Lowest |
| Alkene Dicarboxylic Acid | Double Bond (C=C) | Intermediate |
| Alkane Dicarboxylic Acid | Single Bond (C-C) | Highest |
Nucleophilic Acyl Substitution Pathways Involving Carboxylic Acid Moieties
The carboxylic acid groups of this compound are primary sites for nucleophilic acyl substitution. openstax.org However, the direct reaction with nucleophiles is often challenging. Amines, for instance, are basic and tend to deprotonate the carboxylic acid to form a highly unreactive carboxylate anion. libretexts.orglibretexts.org Therefore, activation of the carboxyl group is typically required.
Common strategies for activating the carboxylic acid for nucleophilic acyl substitution include:
Conversion to Acid Chlorides: Reaction with thionyl chloride (SOCl₂) converts the carboxylic acid groups into more reactive acyl chlorides. libretexts.orglibretexts.org The mechanism involves the hydroxyl group attacking the sulfur atom of SOCl₂, followed by the elimination of a chloride ion and sulfur dioxide to form an acyl chlorosulfite intermediate, which is then attacked by the chloride ion. libretexts.org
Use of Coupling Reagents: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are widely used to facilitate the formation of amides. libretexts.orglibretexts.org DCC activates the carboxylic acid by converting the hydroxyl group into a good leaving group (dicyclohexylurea), which is then displaced by the amine nucleophile. libretexts.orglibretexts.org
Esterification: In the presence of an acid catalyst, alcohols can react with the carboxylic acid groups to form esters. This reaction, known as Fischer esterification, is an equilibrium process.
These substitution reactions proceed via a characteristic two-step addition-elimination mechanism, where the nucleophile first adds to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the leaving group to regenerate the carbonyl double bond. openstax.orgmasterorganicchemistry.com
Electrophilic and Radical Additions to the Cyclopentene Double Bond
The double bond in this compound is subject to addition reactions. However, its reactivity is significantly influenced by the two electron-withdrawing carboxylic acid groups, which deactivate the double bond towards electrophilic attack compared to a simple alkene.
Electrophilic Addition: In the addition of electrophiles like hydrogen halides (HX) or halogens (X₂), the reaction would proceed through a carbocation intermediate. libretexts.org The initial attack by the electrophile would be directed by the electronic effects of the carboxyl groups and would aim to form the most stable carbocation. The subsequent attack by the nucleophile completes the addition. For conjugated systems, both 1,2- and 1,4-addition products can be formed. libretexts.org While this specific molecule is not a conjugated diene, resonance effects involving the carbonyl groups can influence the stability of intermediates.
Radical Addition: Radical species can also add across the double bond. These reactions are often initiated by light or a radical initiator. For instance, light-induced iron(III)-catalyzed decarboxylation of other carboxylic acids can generate alkyl radicals that could potentially add to the cyclopentene ring in an intermolecular reaction. acs.org
Elimination Reactions and their Stereochemical Outcomes
Elimination reactions are crucial for forming the double bond in cyclopentene rings, starting from a saturated precursor such as a 1,2-dihalo- or 1,2-hydroxytosyl-cyclopentane-1,2-dicarboxylic acid. The two primary mechanisms are the E1 and E2 reactions, which have distinct stereochemical requirements and outcomes. masterorganicchemistry.com
E2 Reaction: This is a concerted, one-step process that requires a specific spatial arrangement between the proton being removed and the leaving group. masterorganicchemistry.com For the reaction to occur, they must be in an anti-periplanar (dihedral angle of 180°) conformation. chemistrysteps.comchemistrysteps.com In a cyclopentane (B165970) ring, this geometric constraint is rigid. The substituents must be positioned trans and diaxial for the optimal orbital overlap required for the E2 mechanism. The choice of base and the steric environment determine the regioselectivity (Zaitsev's vs. Hofmann's rule). chemistrysteps.com If there is only one beta-hydrogen that can achieve the anti-periplanar alignment, the reaction is stereospecific, meaning the stereochemistry of the starting material dictates the stereochemistry of the product. chemistrysteps.com
E1 Reaction: This is a two-step process that proceeds through a carbocation intermediate. masterorganicchemistry.com The rate-determining step is the formation of the carbocation. Because the intermediate is planar, the base can attack from either side, and rotation around single bonds can occur, generally leading to the most thermodynamically stable (Zaitsev) alkene product. masterorganicchemistry.comlibretexts.org E1 reactions are less stereochemically demanding than E2 reactions. libretexts.org
The stereochemical outcome of an elimination to form this compound would therefore heavily depend on the mechanism and the stereochemistry of the saturated precursor.
Functional Group Interconversions and Complex Transformation Sequences
The carboxylic acid groups are hubs for numerous functional group interconversions (FGIs), enabling the synthesis of a wide array of derivatives. imperial.ac.uk These transformations are fundamental in multistep synthetic sequences.
Key FGIs for the dicarboxylic acid moieties include:
Reduction to Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) tetrahydrofuran (B95107) complex (BH₃-THF) can reduce both carboxylic acid groups to primary alcohols, yielding (cyclopent-1-ene-1,2-diyl)dimethanol. libretexts.org The reaction with LiAlH₄ proceeds through a double nucleophilic addition mechanism. libretexts.org
Conversion to Amides and Esters: As discussed in section 3.2, conversion to amides and esters are common transformations used to modify the properties of the molecule or to prepare it for further reactions. vanderbilt.edu
Anhydride (B1165640) Formation: The cis-isomer of the saturated analogue, cis-cyclopentane-1,2-dicarboxylic acid, readily forms a cyclic anhydride upon heating with a dehydrating agent like acetic anhydride. This is a result of the two carboxylic acid groups being positioned on the same face of the ring, allowing for intramolecular dehydration. The trans-isomer cannot form a monomeric anhydride under similar conditions.
These fundamental transformations can be combined in complex sequences to build more elaborate molecular architectures starting from the this compound scaffold.
| Starting Functional Group | Reagent(s) | Resulting Functional Group | Reaction Type |
|---|---|---|---|
| Carboxylic Acid | LiAlH₄ or BH₃-THF | Primary Alcohol | Reduction |
| Carboxylic Acid | SOCl₂ | Acid Chloride | Nucleophilic Acyl Substitution |
| Carboxylic Acid | Alcohol, H⁺ catalyst | Ester | Esterification |
| Carboxylic Acid | Amine, DCC | Amide | Amidation (Coupling) |
Derivative Chemistry and Modifications of the Cyclopentene Scaffold
Esterification and Amidation of the Carboxylic Acid Groups
The two carboxylic acid groups are prime sites for modification through esterification and amidation reactions. These transformations are fundamental in altering the compound's polarity, solubility, and reactivity for subsequent synthetic steps.
Esterification is commonly performed to protect the carboxylic acid groups or to produce diesters that serve as key synthetic intermediates. A notable synthesis for the diethyl ester derivative, diethyl cyclopent-1-ene-1,2-dicarboxylate, involves a multi-step alkylation and cyclization strategy. This method utilizes diethyl malonate and a dihaloalkene, such as 1,4-dibromobut-2-ene, as starting materials. The process proceeds through a linear tetracarboxylate intermediate which then undergoes intramolecular cyclization to form the cyclopentene (B43876) ring with an efficiency of approximately 60–70% under optimal conditions.
Amidation reactions convert the carboxylic acids into amides or, in the case of intramolecular reaction, into imides. While direct amidation of cyclopent-1-ene-1,2-dicarboxylic acid is feasible, a common route involves the conversion of its derivatives. For instance, the saturated analogue, diethyl 1,2-cyclopentanedicarboxylate, can be readily converted into Cyclopentane-1,2-dicarboximide. This transformation is typically achieved by reacting the diester with ammonia (B1221849) in an autoclave at elevated temperatures (130–280 °C), resulting in a high yield of the corresponding imide. chemicalbook.com This process suggests a viable pathway for the amidation of the unsaturated diester as well. Another method involves heating the dicarboxylic acid with formamide. chemicalbook.com
| Reaction | Reactant(s) | Product | Conditions | Yield | Reference |
| Cyclization | Tetraethyl pent-2-ene-1,1,5,5-tetracarboxylate | Diethyl cyclopent-1-ene-1,2-dicarboxylate | Heat (e.g., 120°C), Base | ~60-70% | |
| Ammonolysis/Pyrolysis | Diethyl 1,2-cyclopentanedicarboxylate, Ammonia | Cyclopentane-1,2-dicarboximide | 130-280°C, Autoclave | 96% | chemicalbook.com |
This compound Anhydride (B1165640): Synthesis and Reactivity
Cyclic anhydrides are important derivatives of dicarboxylic acids, often serving as activated precursors for esterification and amidation. The synthesis of this compound anhydride is expected to proceed via intramolecular dehydration of the parent diacid, likely by heating with a dehydrating agent like acetic anhydride. This is a standard procedure for forming five- or six-membered cyclic anhydrides, analogous to the synthesis of the saturated cis-cyclopentane-1,2-dicarboxylic acid anhydride from its corresponding diacid. guidechem.com
The reactivity of the resulting anhydride is dominated by two key features: its function as an acylating agent and its role as a dienophile in cycloaddition reactions.
Acylating Agent: The anhydride is susceptible to nucleophilic attack by alcohols and amines, leading to the ring-opening formation of mono-esters and mono-amides, respectively. This reactivity is central to creating more complex derivatives.
Dienophile in Diels-Alder Reactions: The electron-withdrawing nature of the anhydride group activates the double bond, making this compound anhydride a competent dienophile for [4+2] cycloaddition reactions. masterorganicchemistry.com In reactions with conjugated dienes like 1,3-butadiene (B125203) or cyclopentadiene (B3395910), it would be expected to form bicyclic adducts. cerritos.eduunwisdom.org The stereochemistry of such reactions is generally governed by the "endo rule," which predicts that the substituent on the dienophile will orient itself towards the newly forming double bond in the transition state. libretexts.org
Halogenated and Alkylated Cyclopentene Dicarboxylic Acid Derivatives
The introduction of halogen atoms or alkyl groups onto the cyclopentene scaffold can significantly alter its chemical properties and provide handles for further functionalization.
Halogenation can potentially occur at two distinct sites on the molecule:
Addition to the Double Bond: The cyclopentene double bond can react with halogens such as bromine (Br₂) or chlorine (Cl₂) in an electrophilic addition reaction. This would result in the formation of a dihalogenated cyclopentane (B165970) dicarboxylic acid derivative, breaking the C=C double bond.
α-Bromination: For the saturated cyclopentane analogue, α-bromination adjacent to the carbonyl groups is possible. A common method for the α-bromination of dicarboxylic acids involves converting the acid to an ester-acid chloride, followed by reaction with bromine, often in the presence of thionyl chloride as both a reagent and a solvent. mdma.ch
Alkylation of the cyclopentene dicarboxylic acid framework can also be approached in several ways. While direct alkylation of the diacid is challenging, its diester derivatives provide more versatile substrates. For example, allylic alkylation at the C3 or C5 positions of a cyclopentene-1,2-dicarboxylate ester could be achieved using a strong base to deprotonate the allylic position followed by reaction with an alkyl halide. amazonaws.com
Introduction of Stereochemical Centers and Chiral Derivatization
This compound is an achiral, planar molecule, making it an ideal starting point for asymmetric synthesis, where stereocenters are introduced in a controlled manner.
A primary strategy for creating stereoisomers is through the reduction of the carbon-carbon double bond. Catalytic hydrogenation of this compound yields cis-cyclopentane-1,2-dicarboxylic acid. ontosight.ai This reaction creates two adjacent stereocenters (at C1 and C2). However, because the two carboxylic acid groups are on the same side of the ring, the resulting molecule possesses an internal plane of symmetry and is therefore an achiral meso compound.
The true potential for chirality is unlocked in the subsequent steps. The meso diacid can be converted into its corresponding cyclic anhydride, cis-cyclopentane-1,2-dicarboxylic anhydride. This symmetrical anhydride can then undergo an enantioselective desymmetrization reaction. By reacting the anhydride with a chiral alcohol or amine, often in the presence of a chiral catalyst (such as a quinidine (B1679956) alkaloid), the ring can be opened to produce a chiral mono-ester or mono-amide with high enantiomeric excess. guidechem.com This process effectively separates the two formerly equivalent carbonyl groups, leading to the formation of a single enantiomer of the product.
Alternatively, asymmetric hydrogenation of the C=C double bond of the parent unsaturated acid using a chiral catalyst system (e.g., a palladium catalyst modified with a chiral alkaloid like cinchonidine) can directly produce an optically active saturated dicarboxylic acid. researchgate.net This method bypasses the meso intermediate and generates enantiomerically enriched products in a single step.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of Cyclopent-1-ene-1,2-dicarboxylic acid in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete assignment of all proton and carbon signals can be achieved, confirming the atomic connectivity and stereochemical relationships.
The ¹H NMR spectrum of this compound provides critical information about the number, environment, and connectivity of protons within the molecule. The spectrum is expected to show distinct signals corresponding to the aliphatic protons of the cyclopentene (B43876) ring. The two carboxylic acid protons (-COOH) are also observable, though their chemical shift can be broad and highly dependent on the solvent and concentration. The protons on the five-membered ring are anticipated to appear as complex multiplets due to spin-spin coupling between adjacent, non-equivalent protons.
Expected ¹H NMR Spectral Data for this compound
| Protons (Position) | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| -CH₂- (C4) | ~2.0 - 2.2 | Multiplet | Aliphatic protons furthest from the electron-withdrawing groups. |
| -CH₂- (C3, C5) | ~2.5 - 2.8 | Multiplet | Allylic protons, shifted downfield due to proximity to the C=C double bond. |
Note: Data are estimated based on typical values for similar structural motifs.
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, seven distinct carbon signals are expected. The spectrum is characterized by signals in the downfield region corresponding to the carbonyl carbons of the carboxylic acid groups and the olefinic carbons of the double bond. The aliphatic carbons of the cyclopentene ring appear in the upfield region.
Expected ¹³C NMR Spectral Data for this compound
| Carbon (Position) | Expected Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| C4 | ~25 - 30 | Aliphatic carbon. |
| C3, C5 | ~35 - 45 | Allylic carbons. |
| C1, C2 | ~130 - 145 | Olefinic carbons of the double bond. |
Note: Data are estimated based on typical values for similar structural motifs.
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's covalent framework. sdsu.eduemerypharma.com
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment is used to identify protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, cross-peaks would be observed between the protons on C3 and C4, and between the protons on C4 and C5. This confirms the sequence of the methylene (B1212753) groups within the five-membered ring.
Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached (one-bond ¹H-¹³C correlation). nih.govyoutube.com An HSQC spectrum would show correlations between the proton signals assigned to the C3, C4, and C5 positions and their corresponding carbon signals in the ¹³C spectrum, allowing for definitive assignment of the aliphatic ring positions.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups present in a molecule. The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid and alkene moieties.
The most prominent feature is a very broad absorption band in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. A strong, sharp absorption corresponding to the carbonyl (C=O) stretch is expected around 1700 cm⁻¹. The presence of the carbon-carbon double bond (C=C) would give rise to a stretching vibration in the 1640-1680 cm⁻¹ region.
Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H (Carboxylic Acid) | Stretching (H-bonded) | 2500 - 3300 | Broad, Strong |
| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium |
| C=O (Carboxylic Acid) | Stretching | ~1700 | Strong |
Note: Frequencies are approximate and based on standard IR correlation tables.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HR-MS) is used to determine the exact mass of the parent molecule with high precision, which allows for the unambiguous determination of its elemental formula. For this compound, the molecular formula is C₇H₈O₄. HR-MS analysis would confirm this composition by providing an experimentally measured mass that matches the calculated theoretical mass to within a few parts per million (ppm).
HR-MS Data for this compound
| Molecular Formula | Adduct | Calculated Exact Mass (m/z) |
|---|---|---|
| C₇H₈O₄ | [M+H]⁺ | 157.04953 |
| C₇H₈O₄ | [M+Na]⁺ | 179.03147 |
Data sourced from PubChem. uni.lu
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, the direct analysis of polar molecules like this compound is challenging due to its low volatility and thermal instability, which stem from the presence of two carboxylic acid functional groups. To overcome these limitations, derivatization is required to convert the non-volatile acid into a more volatile ester or silyl (B83357) derivative suitable for GC analysis.
Common derivatization procedures include esterification and silylation. Esterification, for instance, can be performed using a reagent like Boron trifluoride in butanol (BF3/butanol), which converts the carboxylic acid groups into their corresponding butyl esters. Silylation, another robust method, often employs reagents such as N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA), which replaces the acidic protons with trimethylsilyl (B98337) (TMS) groups. Silylation is often favored for its high reaction efficiency and the low detection limits achievable for dicarboxylic acids.
Once derivatized, the compound can be separated on a non-polar GC column (e.g., 5% phenylmethylpolysiloxane) and detected by a mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint, allowing for unequivocal identification. Data for this compound is available in spectral libraries such as the NIST Main Library, confirming its characterization by this method.
| Derivatization Method | Common Reagent(s) | Derivative Formed | Analytical Advantages |
|---|---|---|---|
| Esterification | BF₃/Butanol | Dibutyl ester | Forms stable derivatives suitable for GC analysis. |
| Silylation | BSTFA | Bis(trimethylsilyl) ester | High conversion efficiency, low detection limits, derivatives can be injected directly. |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is an essential analytical technique for characterizing compounds that are not amenable to GC-MS, such as non-volatile and thermally labile molecules. This compound can be analyzed directly by LC-MS, typically using reversed-phase chromatography coupled with an electrospray ionization (ESI) source, which is well-suited for polar, ionizable molecules.
The technique separates the analyte from a mixture based on its partitioning between a stationary phase and a liquid mobile phase. Following elution from the LC column, the compound enters the mass spectrometer, where it is ionized. ESI can be operated in either positive or negative ion mode, generating adducts such as [M+H]⁺ or [M-H]⁻, respectively.
Further structural information can be obtained through tandem mass spectrometry (MS/MS) and ion mobility spectrometry. Predicted Collision Cross Section (CCS) values, which are derived from ion mobility measurements, provide information about the three-dimensional shape of the ion in the gas phase. These values are highly characteristic for a given molecule and adduct, adding another layer of confidence in its identification.
| Adduct Ion | Mass-to-Charge Ratio (m/z) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 157.04953 | 130.2 |
| [M+Na]⁺ | 179.03147 | 137.2 |
| [M-H]⁻ | 155.03497 | 131.3 |
| [M+NH₄]⁺ | 174.07607 | 151.2 |
| [M+K]⁺ | 195.00541 | 136.1 |
| [M+HCOO]⁻ | 201.04045 | 150.8 |
Chromatographic Techniques for Purity Assessment and Separation
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the purity assessment and separation of non-volatile organic compounds like this compound. Its high resolution and sensitivity make it ideal for quantifying the analyte and detecting trace-level impurities. A common approach for dicarboxylic acids is reversed-phase HPLC. sielc.comresearchgate.net
In a typical reversed-phase method, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. For acidic compounds, the mobile phase often consists of a mixture of water and an organic solvent like acetonitrile, with an acid modifier such as phosphoric acid or formic acid added to suppress the ionization of the carboxyl groups. sielc.com This ensures good peak shape and reproducible retention times. Detection is commonly achieved using an ultraviolet (UV) detector, typically set at a low wavelength (e.g., 200-210 nm) to detect the carboxyl functional groups. sielc.com This method is highly effective for determining the purity of the compound, with capabilities to achieve purity levels well above 99%. chemicalbook.com
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and how it packs within a crystal lattice.
For this compound, this analysis would reveal the planarity of the double bond, the conformation of the five-membered ring, and the relative orientation of the two carboxylic acid groups. Such information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which dictate the material's bulk properties. However, a review of publicly accessible crystallographic databases, including the Cambridge Structural Database (CSD), indicates that the crystal structure for this compound (CAS No. 3128-15-2) has not been reported or is not publicly available as of the latest search.
Computational Chemistry and Theoretical Investigations of Cyclopent 1 Ene 1,2 Dicarboxylic Acid
Electronic Structure and Reactivity Studies using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. mdpi.com For Cyclopent-1-ene-1,2-dicarboxylic acid, DFT methods are employed to understand its fundamental properties, including molecular orbital energies, electron density distribution, and reactivity indices.
DFT calculations, often using functionals like B3LYP with basis sets such as 6-31+G(d), can elucidate reaction mechanisms. For instance, in studies of related dicarboxylic acids, DFT has been used to analyze decarboxylation mechanisms by locating transition state structures. researchgate.net These calculations can determine whether a reaction proceeds through a concerted or stepwise mechanism and can model the role of solvent molecules in the transition state. researchgate.net
Key electronic parameters derived from DFT calculations provide a quantitative measure of the molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.net Analysis of these frontier molecular orbitals can predict the most likely sites for nucleophilic and electrophilic attack.
Table 1: Calculated Electronic Properties of Dicarboxylic Acids using DFT
| Property | Typical Calculated Value (a.u.) | Significance |
|---|---|---|
| HOMO Energy | -0.2 to -0.4 | Region of electron donation (nucleophilicity) |
| LUMO Energy | -0.05 to 0.1 | Region of electron acceptance (electrophilicity) |
| HOMO-LUMO Gap | 0.20 to 0.28 | Indicator of chemical reactivity and stability researchgate.net |
Note: The values presented are representative for dicarboxylic acids and may vary based on the specific molecule, DFT functional, and basis set used.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations provide crucial insights into its conformational landscape and the nature of its intermolecular interactions, particularly in a condensed phase. nih.gov
While methods like energy minimization can identify stable conformers, they may not capture the full range of thermally accessible conformations, especially when intermolecular forces like hydrogen bonding are significant. nih.govresearchgate.net Ab initio molecular dynamics (AIMD), which uses quantum mechanical calculations to determine forces, is particularly useful for accurately modeling these interactions. nih.gov
Simulations can reveal the different puckering conformations of the cyclopentene (B43876) ring (e.g., envelope or twist forms) and the orientation of the two carboxylic acid groups. rsc.org In aqueous solution, MD simulations can model the explicit interactions with water molecules, showing how solvent dynamics and hydrogen bonding networks influence the conformational preferences of the dicarboxylic acid. researchgate.netrsc.org This is critical for understanding its behavior in biological or solution-phase chemical systems.
Table 2: Conformational States of Cyclopentane (B165970) Derivatives from MD Simulations
| Conformer Type | Ring Puckering | Carboxyl Group Orientation | Key Stabilizing Interactions |
|---|---|---|---|
| Conformer A | Envelope (E) | Equatorial/Axial | Intramolecular H-bonding, reduced steric hindrance rsc.org |
| Conformer B | Twist (T) | Equatorial/Equatorial | Favorable solvent interactions rsc.org |
| Conformer C | Envelope (E) | Axial/Axial | Electrostatic attraction between functional groups rsc.org |
Molecular Docking Studies for Ligand-Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com While specific docking studies for this compound are not extensively documented, the methodology is highly applicable for exploring its potential biological activity. Given that dicarboxylic acids are known to interact with various enzymes and receptors, docking can be a valuable tool for virtual screening and lead identification. nih.govnih.gov
The process involves placing the 3D structure of this compound into the binding site of a target protein and using a scoring function to estimate the binding affinity (free energy of binding). mdpi.com A lower binding energy suggests a more stable protein-ligand complex. nih.gov These studies can identify key interactions, such as hydrogen bonds or ionic interactions between the carboxylic acid groups and amino acid residues in the receptor's active site. This information is crucial for understanding the structural basis of molecular recognition and for the rational design of more potent and selective inhibitors. plos.org
Quantum-Chemical Molecular Electron Density Theory in Mechanistic Elucidation
The Molecular Electron Density Theory (MEDT) is a modern theoretical framework for studying chemical reactivity. It posits that changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactions. This approach is particularly useful for elucidating the mechanisms of reactions involving π-systems, such as the Diels-Alder reaction, which could involve the double bond of this compound.
Within MEDT, the analysis of the Conceptual DFT (CDFT) reactivity indices, such as the electronic chemical potential, hardness, and electrophilicity, allows for the classification of reactants and the prediction of reaction feasibility. The flow of electron density from the nucleophilic to the electrophilic species at the transition state is a key feature of this analysis. By studying the topology of the Electron Localization Function (ELF), MEDT provides a detailed picture of bond formation and breaking along the reaction pathway, offering a powerful alternative to frontier molecular orbital theory for understanding reaction mechanisms.
Prediction of Spectroscopic Parameters and Validation against Experimental Data
Computational chemistry provides indispensable tools for predicting spectroscopic properties, which can be used to interpret and validate experimental data. For this compound, theoretical calculations can predict various spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman.
NMR chemical shifts (δ) and coupling constants can be predicted with high accuracy using DFT methods, such as the Gauge-Including Atomic Orbital (GIAO) method. These predictions are vital for assigning complex experimental spectra, especially for molecules with multiple conformers.
Similarly, vibrational frequencies from IR and Raman spectroscopy can be calculated. By performing a frequency calculation on the optimized geometry of the molecule, a set of vibrational modes and their corresponding intensities can be obtained. Comparing these calculated frequencies with an experimental spectrum helps in assigning the observed peaks to specific molecular vibrations, such as C=O stretches of the carboxyl groups, C=C stretch of the alkene, and various C-H bending modes. This synergy between computational prediction and experimental measurement is crucial for the complete structural elucidation of the molecule. rsc.org
Table 3: Comparison of Predicted vs. Representative Experimental Spectroscopic Data
| Spectroscopic Technique | Parameter | Predicted Value Range | Typical Experimental Value |
|---|---|---|---|
| 13C NMR | Carbonyl Carbon (C=O) | 165-175 ppm | ~170 ppm |
| 13C NMR | Olefinic Carbon (C=C) | 130-145 ppm | ~135-140 ppm |
| 1H NMR | Olefinic Proton (-CH=) | 5.5-6.5 ppm | Varies with structure |
| IR Spectroscopy | C=O Stretch | 1680-1740 cm-1 | ~1710 cm-1 |
| IR Spectroscopy | C=C Stretch | 1620-1680 cm-1 | ~1650 cm-1 |
Note: Predicted values are estimates based on typical DFT calculations for similar functional groups. Experimental values are representative and can vary with solvent and other conditions.
Applications in Biological and Medicinal Chemistry Research
Molecular Target Interactions and Enzyme Inhibition
The rigid, cyclic structure of the cyclopentene (B43876) ring, combined with the presence of two carboxylic acid groups, provides a unique three-dimensional arrangement for interacting with biological macromolecules. This has been exploited in the design of enzyme inhibitors targeting a variety of diseases.
The Nipah virus (NiV) is a highly pathogenic, zoonotic virus for which no specific therapeutics are currently available. The nucleoprotein (N protein) of NiV is essential for viral replication and is a potential target for antiviral drug development. However, a review of the current scientific literature does not indicate that Cyclopent-1-ene-1,2-dicarboxylic acid or its direct derivatives have been specifically investigated as inhibitors of the Nipah virus N protein. Research into NiV inhibitors is ongoing and has explored various classes of compounds, but the role of this particular cyclopentene derivative has not been reported.
γ-Aminobutyric acid aminotransferase (GABA-AT) is a key enzyme in the central nervous system responsible for the degradation of the inhibitory neurotransmitter GABA. Inhibition of GABA-AT can lead to increased GABA levels, which is a therapeutic strategy for conditions such as epilepsy and addiction.
Derivatives of cyclopent-1-ene-1-carboxylic acid have been designed as mechanism-based inactivators of GABA-AT. These compounds act as "suicide substrates," where the enzyme's own catalytic mechanism converts the inhibitor into a reactive species that irreversibly inactivates the enzyme. For instance, (S)-3-amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid has been shown to be a highly potent inactivator of GABA-AT, demonstrating significantly greater efficiency than previously developed inhibitors. The inactivation mechanism involves the formation of a reactive intermediate within the enzyme's active site, leading to irreversible binding.
| Compound | Target Enzyme | Mechanism of Action | Relative Efficiency |
| (S)-3-amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid | GABA-AT | Mechanism-based inactivation | High |
| (1S,3S)-3-amino-4-difluoromethylenyl-1-cyclopentanoic acid (CPP-115) | GABA-AT | Mechanism-based inactivation | 186x vigabatrin |
| Vigabatrin | GABA-AT | Mechanism-based inactivation | FDA-approved drug |
This table presents a comparison of different GABA-AT inactivators, highlighting the efficiency of cyclopentene-based derivatives.
The Hepatitis C virus (HCV) NS3 protease is a crucial enzyme for viral replication, making it a prime target for antiviral therapy. N-acyl-L-hydroxyproline is a common P2 moiety in many potent HCV NS3 protease inhibitors. Researchers have successfully used a derivative of this compound as a bioisostere for this critical structural element.
Specifically, 4-hydroxy-cyclopent-2-ene-1,2-dicarboxylic acid has been incorporated into tetrapeptidic inhibitors of the HCV NS3 protease. ul.ie This novel template mimics the structure of N-acyl-L-hydroxyproline, allowing for potent inhibition of the enzyme. The most promising inhibitors developed with this scaffold have exhibited Ki values in the nanomolar range, demonstrating the effectiveness of this bioisosteric replacement. ul.ie
| Inhibitor Scaffold | Target Enzyme | Role of Scaffold | Potency (Ki) |
| 4-hydroxy-cyclopent-2-ene-1,2-dicarboxylic acid | HCV NS3 Protease | N-acyl-L-hydroxyproline bioisostere | 1.1 nM |
This table highlights the use of a this compound derivative as a key component in a potent HCV NS3 protease inhibitor.
Scaffold Utility in Drug Design and Development
The rigid framework of the cyclopentene ring makes it an attractive scaffold for designing molecules with well-defined spatial orientations of functional groups. This is particularly useful for targeting the specific binding pockets of enzymes.
Thrombin is a key enzyme in the blood coagulation cascade, and its inhibition is a major strategy for the prevention and treatment of thrombosis. The cyclopentenedicarboxylic acid scaffold has been employed as a template to replace the P2 proline residue in peptidomimetic thrombin inhibitors.
In the design of nonpeptidic thrombin inhibitors, researchers have replaced the amino acids of the thrombin-inhibiting tripeptide chain D-Phe-Pro-Arg with isosteres. The proline residue was successfully substituted with cyclopentene-1,2-dicarboxylic acid, leading to the development of potent thrombin inhibitors. One of the most effective compounds in these series demonstrated a pIC50 of 6.01, and its binding conformation was confirmed through X-ray crystallography, providing valuable insights for structure-activity relationship (SAR) studies.
| Template | Target Enzyme | Role of Template | Potency (pIC50) |
| Cyclopentene-1,2-dicarboxylic acid | Thrombin | P2 Proline mimetic | 6.01 |
This table illustrates the application of the cyclopentenedicarboxylic acid scaffold in the design of potent thrombin inhibitors.
Asthma and psoriasis are chronic inflammatory diseases with complex pathologies. While a wide range of therapeutic agents are available and under investigation for these conditions, there is no specific information in the current scientific literature linking this compound or its derivatives to the development of anti-asthmatic or antipsoriatic agents. The exploration of this particular chemical scaffold for these indications has not been reported.
Potential in Developing Antimicrobial, Anti-inflammatory, and Anticancer Agents based on Related Cyclic Dicarboxylic Acid Scaffolds
While direct studies on the biological activities of this compound are limited, the broader class of cyclic dicarboxylic acids and related cyclopentenone structures has been a subject of investigation for various therapeutic properties. The inherent structural features of these compounds, such as the rigid cyclic backbone and the presence of reactive carboxylic acid groups, make them versatile scaffolds for designing novel bioactive molecules. ontosight.ai
Research has indicated that derivatives of cis-cyclopentane-1,2-dicarboxylic acid have been explored for their potential antimicrobial, anti-inflammatory, and anticancer activities. ontosight.ai The antibacterial properties of cyclopentane-1,2-dicarboxylic acid have also been noted, with suggestions that it may function by binding to amines and forming coordination complexes with carboxylate groups on bacterial cell surfaces. biosynth.com
The cyclopentenone moiety, which is structurally related to this compound, has shown significant promise in anticancer research. Studies on compounds like cyclopent-2-en-1-one have demonstrated cytotoxic and pro-apoptotic effects on cancer cells, particularly melanoma cells. nih.gov This activity is mediated by the cyclopentenone chemical moiety. nih.gov Similarly, a novel fused-cyclopentenone phosphonate (B1237965) compound was found to decrease levels of tumor necrosis factor-alpha (TNFα) and other proinflammatory cytokines and chemokines in laboratory models. nih.gov Further research into amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety, a six-membered ring analogue, has also demonstrated anti-inflammatory and antiproliferative activities. mdpi.com
These findings collectively suggest that the cyclic scaffold of this compound holds potential as a foundational structure for the development of new therapeutic agents with diverse biological activities.
| Scaffold/Derivative | Investigated Biological Activity | Key Findings |
| cis-Cyclopentane-1,2-dicarboxylic acid derivatives | Antimicrobial, Anti-inflammatory, Anticancer | Investigated for potential biological activities. ontosight.ai |
| Cyclopentane-1,2-dicarboxylic acid | Antibacterial | May inhibit bacterial growth by binding to cell surface groups. biosynth.com |
| Cyclopent-2-en-1-one | Anticancer (pro-apoptotic) | Cytotoxic to melanoma and lung cancer cells. nih.gov |
| Fused-cyclopentenone phosphonate | Anti-inflammatory | Reduced levels of TNFα and other proinflammatory cytokines. nih.gov |
| Amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid | Anti-inflammatory, Antiproliferative | Demonstrated biological activity in synthesized compounds. mdpi.com |
Importance as Key Intermediates in Pharmaceutical Synthesis
This compound and its saturated analogue, cyclopentane-1,2-dicarboxylic acid, are valuable building blocks in organic synthesis, serving as key intermediates in the production of pharmaceuticals. Their rigid cyclopentane (B165970) core provides a reliable scaffold for constructing more complex molecules.
Precursor Role in the Synthesis of Specific Drug Candidates (e.g., Gliclazide)
The journey from this compound to the Gliclazide intermediate involves several key transformations.
Hydrogenation: The crucial first step is the catalytic hydrogenation of this compound to yield its saturated counterpart, cis-cyclopentane-1,2-dicarboxylic acid. This reaction converts the double bond in the cyclopentene ring to a single bond, setting the required stereochemistry for the subsequent steps.
Intermediate Formation: The resulting cis-cyclopentane-1,2-dicarboxylic acid is then used to synthesize other key intermediates. dissertationtopic.netcjph.com.cn For instance, it can be converted into N-amino-1,2-cyclopentanedicarboximide, which is a direct precursor in certain synthetic routes to Gliclazide. google.com The dicarboxylic acid itself is a foundational piece in the multi-step synthesis of the core bicyclic amine structure of the drug. dissertationtopic.net
Emerging Research Areas and Future Perspectives
Rational Design of Derivatives for Enhanced Biological Activity and Selectivity
The rational design of derivatives of cyclopent-1-ene-1,2-dicarboxylic acid is a key area of research aimed at enhancing their biological activity and selectivity. By modifying the core structure, researchers can fine-tune the molecule's properties to interact more effectively with specific biological targets. This approach is instrumental in the development of new therapeutic agents.
Structure-activity relationship (SAR) studies are crucial in this design process. By systematically altering different parts of the molecule and evaluating the biological activity of the resulting analogs, researchers can identify key structural features responsible for the desired effects. For example, studies on related cyclic carboxylic acid derivatives have shown that the stereochemistry and the nature of the substituents on the ring can significantly impact their anti-inflammatory and antiproliferative activities nih.govmdpi.com. The presence of a double bond in the cyclopentene (B43876) ring, as in this compound, introduces conformational rigidity and can enhance certain biological activities compared to its saturated counterpart mdpi.com.
The following table summarizes the general approaches to the rational design of derivatives:
| Modification Strategy | Rationale | Potential Outcome |
| Amide/Ester Formation | Alter lipophilicity and hydrogen bonding | Improved cell permeability and target binding |
| Ring Substitution | Introduce new functional groups | Enhanced potency and selectivity |
| Stereochemical Control | Synthesize specific stereoisomers | Improved target specificity and reduced off-target effects |
Integration into Supramolecular Chemistry and Host-Guest Systems (as Building Blocks)
The unique structural features of this compound make it an attractive building block for supramolecular chemistry and the construction of host-guest systems. The dicarboxylic acid functionality allows for the formation of predictable and stable non-covalent interactions, such as hydrogen bonds and coordination bonds with metal ions.
In supramolecular chemistry, molecules are designed to self-assemble into larger, well-defined structures. The rigid cyclopentene backbone of this compound can act as a scaffold to direct the spatial orientation of other molecular components. This can lead to the formation of complex architectures like coordination polymers, metal-organic frameworks (MOFs), and molecular capsules. These materials have potential applications in gas storage, catalysis, and sensing.
As a component of host-guest systems, derivatives of this compound can be incorporated into larger macrocyclic hosts. rsc.org These hosts can then selectively bind to smaller guest molecules, a principle that is fundamental to molecular recognition and has applications in drug delivery and environmental remediation. While the direct application of this compound in this context is an emerging area, the principles established with other cyclic dicarboxylic acids provide a strong foundation for future research. The use of aromatic building blocks in macrocyclic hosts is well-established, and the unique geometry of this compound offers a non-aromatic alternative with distinct conformational properties. rsc.org
Advanced Computational Approaches for Drug Repurposing and Novel Target Identification
Computational methods are becoming increasingly important in drug discovery, and they offer a powerful tool for exploring the therapeutic potential of this compound and its derivatives. These approaches can be used for drug repurposing, where existing compounds are screened for new therapeutic uses, and for the identification of novel biological targets.
Molecular docking simulations can predict how derivatives of this compound might bind to the active sites of various proteins. This can help to identify potential new targets for which these compounds may have therapeutic efficacy. For example, computational studies on similar small molecules have been used to investigate their interactions with enzymes like O-acetylserine sulfhydrylase, a target for antimicrobial agents. nih.gov
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structures of a series of derivatives with their observed biological activities. These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and experimental testing. Computational methods like Density Functional Theory (DFT) can be employed to predict spectroscopic properties and reactivity, aiding in the characterization and design of new derivatives.
Exploration of New Synthetic Routes for Sustainable and Scalable Production
The development of sustainable and scalable synthetic routes for this compound is crucial for its wider application. Traditional synthetic methods can sometimes involve harsh reaction conditions, expensive reagents, or generate significant waste. Green chemistry principles are now guiding the development of more environmentally friendly and economically viable production methods.
One approach is the use of catalytic methods. For instance, the catalytic hydrogenation of a precursor can yield the saturated cis-isomer of cyclopentane-1,2-dicarboxylic acid. Exploring new catalytic systems, including those based on earth-abundant metals or organocatalysts, could lead to more efficient and sustainable syntheses of the unsaturated analog. Organocatalysis, which uses small organic molecules as catalysts, offers a metal-free alternative to traditional methods and has been successfully applied to the synthesis of chiral derivatives of related cyclic dicarboxylic acids.
Another area of exploration is the use of bio-based starting materials. As the chemical industry moves towards a more sustainable future, the development of synthetic routes that utilize renewable feedstocks is a high priority. Research into the conversion of biomass-derived platform chemicals into valuable compounds like this compound could provide a sustainable long-term production strategy.
The following table outlines potential new synthetic approaches:
| Synthetic Approach | Advantages |
| Organocatalysis | Metal-free, potentially milder conditions, enantioselective synthesis |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly |
| Flow Chemistry | Improved safety, scalability, and process control |
| Renewable Feedstocks | Reduced reliance on fossil fuels, improved sustainability |
Investigation of Stereoisomeric Effects on Biological Activity and Chemical Reactivity
The stereochemistry of a molecule can have a profound impact on its biological activity and chemical reactivity. This compound itself is a prochiral molecule, and its derivatives can exist as different stereoisomers (enantiomers and diastereomers). Investigating the effects of this stereoisomerism is a critical aspect of its development for various applications.
Different stereoisomers can interact differently with chiral biological targets such as enzymes and receptors. This can lead to one isomer having the desired therapeutic effect while another may be inactive or even have undesirable side effects. Therefore, the synthesis of stereochemically pure compounds is often essential for pharmaceutical applications. Chiral resolution techniques or asymmetric synthesis methods can be employed to obtain specific stereoisomers.
The spatial arrangement of the carboxylic acid groups in different stereoisomers also affects their chemical reactivity. For example, in the saturated analog, the cis-isomer can readily form a cyclic anhydride (B1165640) upon heating, whereas the trans-isomer cannot. This difference in reactivity can be exploited in the design of synthetic routes and the development of new materials. Understanding how the stereochemistry of this compound and its derivatives influences their properties is a fundamental area of ongoing and future research.
Q & A
Q. What are the recommended synthetic routes for Cyclopent-1-ene-1,2-dicarboxylic acid, and how do reaction conditions influence yield?
this compound can be synthesized via Diels-Alder reactions or catalytic cyclization of unsaturated diacids. Key factors include temperature control (80–120°C) and the use of anhydride precursors (e.g., bicyclo[2.2.1]heptene derivatives) to stabilize the strained cyclopentene ring. Solvent polarity and catalyst selection (e.g., Lewis acids) significantly impact stereochemical outcomes and purity .
Q. How can the stability of this compound be assessed under laboratory storage conditions?
Stability testing under ambient conditions (20–25°C) in inert atmospheres (N₂ or Ar) is critical. Monitor degradation via HPLC or NMR for 30 days, focusing on ring-opening reactions or decarboxylation. Evidence suggests the compound is stable in dry, dark environments but may hydrolyze in humid settings .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Identify olefinic protons (δ 5.5–6.5 ppm) and carboxyl groups (δ 170–180 ppm).
- IR Spectroscopy : Confirm carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹).
- X-ray Crystallography : Resolve the strained cyclopentene ring geometry and hydrogen-bonding networks .
Advanced Research Questions
Q. How can computational docking studies guide the design of this compound as a viral protein inhibitor?
Molecular docking (e.g., AutoDock Vina) using the NiV N protein (PDB: 4G6G) reveals binding affinities (ΔG ≤ −7 kcal/mol) at the dimer interface. Replicate simulations in triplicate to assess consistency. Validate predictions via surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) and mutagenesis of key residues (e.g., Lys128, Asp149) .
Q. What in vitro and in vivo models are suitable for testing the antiviral efficacy of this compound?
- In vitro : Use plaque reduction neutralization tests (PRNT) in Vero E6 cells infected with pseudotyped NiV. Measure EC₅₀ values and cytotoxicity (CC₅₀) via MTT assays.
- In vivo : Evaluate pharmacokinetics in ferret models (dose: 10–50 mg/kg, IV/PO) and monitor viral load reduction in cerebrospinal fluid .
Q. How does structural modification of this compound influence its bioactivity and polymer compatibility?
Derivatize the carboxyl groups to esters or amides to enhance membrane permeability. For material science applications, copolymerize with alicyclic dianhydrides (e.g., bicyclo[2.2.2]oct-7-ene tetracarboxylic dianhydride) to synthesize polyimides. Characterize thermal stability (TGA: >300°C) and rheological properties for biomedical coatings .
Q. What strategies resolve contradictions in reported binding free energies for this compound across docking studies?
Discrepancies arise from force field parameterization (e.g., AMBER vs. CHARMM) and solvation models (implicit vs. explicit). Cross-validate using molecular dynamics (MD) simulations (50 ns trajectories) and compare with experimental ΔG values from isothermal titration calorimetry (ITC) .
Methodological Guidelines
- Handling & Safety : Use PPE (gloves, goggles) under fume hoods. Avoid skin contact; rinse spills with ethanol/water (1:1) .
- Data Reproducibility : Report docking parameters (grid size, exhaustiveness) and synthetic yields (±5% error).
- Ethical Compliance : Adhere to biosafety level 3 (BSL-3) protocols for live NiV experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
